1-(3-(Carboxymethyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(3-(Carboxymethyl)phenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of a carboxymethyl group attached to a phenyl ring, along with a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Carboxymethyl)phenyl)-3-chloropropan-1-one typically involves the reaction of 3-(carboxymethyl)benzaldehyde with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
3-(Carboxymethyl)benzaldehyde+Thionyl chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Carboxymethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Carboxymethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its reactive functional groups. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, while the chloropropanone moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(3-(Carboxymethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.
1-(3-(Carboxymethyl)phenyl)-3-bromopropan-1-one: Bromine instead of chlorine, leading to different reactivity.
1-(3-(Carboxymethyl)phenyl)-3-hydroxypropan-1-one: Hydroxy group instead of chlorine, affecting its chemical behavior.
Uniqueness: 1-(3-(Carboxymethyl)phenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11ClO3 |
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Molecular Weight |
226.65 g/mol |
IUPAC Name |
2-[3-(3-chloropropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11ClO3/c12-5-4-10(13)9-3-1-2-8(6-9)7-11(14)15/h1-3,6H,4-5,7H2,(H,14,15) |
InChI Key |
GPQZMSJOUNSGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCCl)CC(=O)O |
Origin of Product |
United States |
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